![molecular formula C21H24ClN3O3S B2603240 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride CAS No. 1215558-74-9](/img/structure/B2603240.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O3S and its molecular weight is 433.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide; hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, including antimicrobial, anti-cancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide exhibit significant antimicrobial properties. A study evaluated various derivatives against multiple bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for these compounds ranged from 10.7 to 40.2 μmol/mL, demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Microorganism | MIC (μmol/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25.0 |
Candida albicans | 15.0 |
Aspergillus niger | 20.0 |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. In vitro studies have demonstrated its effectiveness against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines. The antiproliferative activity was assessed using the MTT assay, revealing IC50 values indicating significant cytotoxicity.
Case Study: Antiproliferative Effects
In a study on the antiproliferative effects of related compounds:
- Compound A : IC50 = 15 μM against MCF-7 cells.
- Compound B : IC50 = 10 μM against HCT116 cells.
- Compound C : IC50 = 12 μM against A549 cells.
These findings suggest that modifications in the chemical structure can enhance the anticancer activity of benzothiazole derivatives .
The biological activity of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide may involve multiple mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been found to interfere with DNA replication in cancer cells.
- Apoptosis induction : The compound may trigger programmed cell death pathways in malignant cells.
- Antioxidant properties : It might reduce oxidative stress in cells, contributing to its protective effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit promising anticancer activities. The compound has shown potential antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The compound has been reported to modulate inflammatory responses by inhibiting key inflammatory pathways. It reduces the release of interleukin-1 beta (IL-1β), suggesting its role in managing inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Activity
Benzothiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains and has shown effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .
Table of Biological Activities
Activity Type | Effectiveness | Mechanism of Action |
---|---|---|
Anticancer | High | Induces apoptosis, disrupts cell cycle |
Anti-inflammatory | Moderate | Inhibits IL-1β release |
Antimicrobial | Moderate to High | Inhibits bacterial growth |
Neuroprotective | Potential | Crosses blood-brain barrier, protects neurons |
Case Study 1: Anticancer Activity
In a study published in 2016, researchers synthesized various benzothiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride exhibited significant growth inhibition in breast cancer cells compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly reduced inflammation markers in vitro. The study highlighted its potential as a therapeutic agent for treating inflammatory diseases by targeting specific signaling pathways involved in inflammation.
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-23(2)8-9-24(20(25)12-15-6-4-3-5-7-15)21-22-16-13-17-18(14-19(16)28-21)27-11-10-26-17;/h3-7,13-14H,8-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYBEITCSSGKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.